molecular formula C10H11N3OS B2772737 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2175978-96-6

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No. B2772737
CAS RN: 2175978-96-6
M. Wt: 221.28
InChI Key: AXAATCGEMRVOMB-UHFFFAOYSA-N
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Description

“4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The specific molecular structure of “4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine” is not clearly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a compound that could potentially be involved in the synthesis and study of heterocyclic compounds, a significant area of interest due to their biological and pharmacological properties. Research in this domain often focuses on synthesizing new heterocyclic compounds with potential therapeutic applications. For example, the synthesis and properties of various heterocyclic compounds, such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been explored for their significant pharmacological potential. The introduction of heterocyclic fragments like 1,2,4-triazole and pyrazole into new substances may influence the formation of a certain type of activity, suggesting that derivatives of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine could also possess unique biological activities worth exploring (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Activity and Potential Therapeutic Uses

Compounds structurally related to 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine may exhibit a range of biological activities. For instance, pyrazole and triazole derivatives have been studied for their antimicrobial properties. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities are indicative of the potential for compounds in this class to serve as bases for developing new antimicrobial agents. This suggests that exploring the biological activity of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine derivatives could yield new insights into their therapeutic potential (Bayrak et al., 2009).

Applications in Material Science

The structural characteristics of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine could also make it a candidate for applications in material science, particularly in the synthesis of polymers and copolymers with specific electronic properties. For example, the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices illustrates the utility of pyrazine derivatives in developing materials with desirable electronic and optical properties. This area of research holds promise for advancements in renewable energy technologies and materials science (Zhou et al., 2010).

properties

IUPAC Name

4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAATCGEMRVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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